molecular formula C8H10N2O3 B11942580 2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid

2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid

Cat. No.: B11942580
M. Wt: 182.18 g/mol
InChI Key: FHHXXEYZWSACRS-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid is an organic compound with the molecular formula C8H10N2O3 It is a derivative of propanoic acid, featuring an amino group, a hydroxy group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for the precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The pyridinyl group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-amino-3-oxo-3-(pyridin-3-yl)propanoic acid.

    Reduction: Formation of 2-amino-3-hydroxy-3-(pyridin-3-yl)propylamine.

    Substitution: Formation of various substituted pyridinyl derivatives.

Scientific Research Applications

2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid
  • 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid
  • 3-Pyridinepropionic acid

Uniqueness

2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid is unique due to the specific positioning of the pyridinyl group at the 3-position. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. For instance, the 3-position pyridinyl group may result in different binding affinities and selectivities for enzymes and receptors compared to its 2- and 4-position counterparts.

Properties

IUPAC Name

2-amino-3-hydroxy-3-pyridin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-6(8(12)13)7(11)5-2-1-3-10-4-5/h1-4,6-7,11H,9H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHXXEYZWSACRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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